molecular formula C10H11FN2O4 B1658729 2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate CAS No. 61986-45-6

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate

Cat. No.: B1658729
CAS No.: 61986-45-6
M. Wt: 242.2 g/mol
InChI Key: ZGAGYDONECGUJE-UHFFFAOYSA-N
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Description

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H11FN2O4 It is known for its unique structure, which includes a carbamate group, a nitro group, and a fluoroethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester typically involves the reaction of 4-methyl-2-nitroaniline with 2-fluoroethanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: 4-methyl-2-aminophenyl carbamate.

    Reduction: 4-methyl-2-nitrophenyl carbamic acid.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluoroethyl ester group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-methylphenyl)-, 2-fluoroethyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.

    Carbamic acid, (4-methyl-2-nitrophenyl)-, ethyl ester: Lacks the fluoro group, which may affect its chemical properties and interactions with biological targets.

Uniqueness

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is unique due to the presence of both the nitro group and the fluoroethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61986-45-6

Molecular Formula

C10H11FN2O4

Molecular Weight

242.2 g/mol

IUPAC Name

2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C10H11FN2O4/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)17-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

ZGAGYDONECGUJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-]

Origin of Product

United States

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